4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide
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Description
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H21ClN2OS and its molecular weight is 396.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound plays a crucial role in the synthesis and characterization of new quinazolines as potential antimicrobial agents, showcasing its utility in generating compounds with significant biological activities (Desai, Shihora, & Moradia, 2007).
- It is involved in reactions leading to abnormal products in the Bischler–Napieralski isoquinoline synthesis, highlighting its reactivity and potential in producing novel isoquinoline derivatives (Doi, Shirai, & Sato, 1997).
Biological and Pharmacological Screening
- Analogous compounds have been evaluated for their potential as antipsychotic agents, where they were assessed for binding to dopamine and serotonin receptors and their ability to antagonize specific behavioral responses in animal models (Norman, Navas, Thompson, & Rigdon, 1996).
- Research on similar structures includes the synthesis of bioactive molecules for biological and pharmacological screening, demonstrating their utility in discovering new antimicrobial, anti-inflammatory, and anthelmintic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Potential Therapeutic Applications
- The chemical framework of the compound is relevant in the development of new polymides with specific physical and chemical properties, indicating its significance in materials science and engineering (Imai, Maldar, & Kakimoto, 1984).
- Its structural analogs have shown promise in the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, offering insights into the design of drugs with minimized side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOJHALWYYFTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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